molecular formula C20H22O7 B571568 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one CAS No. 212201-12-2

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one

Cat. No.: B571568
CAS No.: 212201-12-2
M. Wt: 374.389
InChI Key: JYKPEDLHLKPUKC-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one is a complex organic compound with a unique structure that includes multiple hydroxyl and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a series of condensation and cyclization reactions. For instance, the starting materials might include 4-hydroxy-3,5-dimethoxybenzaldehyde and 2,4-dihydroxyacetophenone. These compounds undergo a Claisen-Schmidt condensation followed by cyclization to form the chromanone structure.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pH, and solvent conditions, as well as using catalysts to speed up the reaction. The final product would then be purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and related biological processes.

    Medicine: Research is ongoing into its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 5,7-Dihydroxy-3-(4-hydroxy-3,5-dimethoxybenzyl)-6,8-dimethylchroman-4-one exerts its effects involves its interaction with various molecular targets. The hydroxyl and methoxy groups allow it to participate in hydrogen bonding and other interactions with proteins and enzymes. This can modulate the activity of these biomolecules, leading to various biological effects. For example, its antioxidant activity is due to its ability to donate hydrogen atoms and neutralize free radicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of hydroxyl and methoxy groups, which confer specific chemical reactivity and biological activity. Its chromanone structure also provides a distinct framework that can interact with various biological targets in unique ways.

Properties

IUPAC Name

5,7-dihydroxy-3-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-6,8-dimethyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O7/c1-9-16(21)10(2)20-15(17(9)22)18(23)12(8-27-20)5-11-6-13(25-3)19(24)14(7-11)26-4/h6-7,12,21-22,24H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYKPEDLHLKPUKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=C1O)C(=O)C(CO2)CC3=CC(=C(C(=C3)OC)O)OC)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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